Methyl 2-nitroimidazole-1-acetate
Overview
Description
Methyl 2-nitroimidazole-1-acetate is a chemical compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications in pharmaceuticals, particularly as antimicrobial and antiprotozoal agents. The presence of a nitro group in the imidazole ring is crucial for its biological activity.
Mechanism of Action
Target of Action
Methyl 2-nitroimidazole-1-acetate, a nitroimidazole derivative, primarily targets anaerobic bacteria and protozoa . The compound is effective against organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia . These organisms play a significant role in various infections, making this compound a potent antimicrobial agent.
Mode of Action
The mode of action of this compound involves a process known as reductive bioactivation . The nitro group of the compound is reduced in the target organisms by a ferredoxin-mediated electron transport system . The free nitro radical generated as a result of this reduction is believed to be responsible for the compound’s antiprotozoal activity . This nitro radical can covalently bind to DNA, blocking nucleic acid synthesis and leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA synthesis and electron transport . The compound’s interaction with these pathways disrupts the normal functioning of the target organisms, leading to their eventual death . Additionally, the compound can generate reactive intermediates, which are also believed to contribute to its overall effect .
Pharmacokinetics
They are partly metabolized by oxidation, hydroxylation, and conjugation . The primary drug-related constituent in plasma after treatment is the parent compound, along with a small amount of metabolites .
Result of Action
The primary result of this compound’s action is the death of the target organisms . By disrupting DNA synthesis and electron transport, the compound inhibits the growth and proliferation of the organisms, effectively treating the infection .
Action Environment
The action of this compound is influenced by the anaerobic environment of the target organisms . The compound’s reductive bioactivation primarily occurs in these anaerobic conditions . Therefore, the efficacy and stability of the compound are significantly influenced by the environmental factors of the infection site.
Biochemical Analysis
Biochemical Properties
Methyl 2-nitroimidazole-1-acetate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes that interact with this compound is nitroreductase. Nitroreductases are enzymes that catalyze the reduction of nitro groups in nitroimidazoles, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, including DNA, leading to the formation of covalent adducts and subsequent biological effects . The interaction between this compound and nitroreductase is crucial for its bioactivation and subsequent antimicrobial activity.
Cellular Effects
This compound exerts a range of effects on different types of cells and cellular processes. One of the primary effects is its impact on cell signaling pathways. The reactive intermediates formed during the reduction of this compound can interact with cellular proteins and enzymes, leading to alterations in cell signaling pathways. This can result in changes in gene expression and cellular metabolism . Additionally, this compound has been shown to induce DNA damage, leading to cell cycle arrest and apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reduction by nitroreductase enzymes to form reactive intermediates. These intermediates can covalently bind to DNA, causing DNA damage and leading to cell death . Additionally, this compound can interact with other biomolecules, such as proteins and enzymes, leading to enzyme inhibition or activation and changes in gene expression . The formation of covalent adducts with DNA and proteins is a key aspect of the molecular mechanism of action of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can undergo degradation over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with persistent DNA damage and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, this compound can cause toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in toxicity. It is important to carefully monitor the dosage of this compound to avoid adverse effects in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by nitroreductase enzymes. The reduction of the nitro group in this compound leads to the formation of reactive intermediates that can further undergo various metabolic transformations . These transformations can result in the formation of metabolites that retain biological activity or are further detoxified and excreted from the body . The metabolic pathways of this compound are crucial for its bioactivation and subsequent biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes via specific transporters, leading to its accumulation in certain cellular compartments . The distribution of this compound within tissues is also influenced by its binding to plasma proteins and other biomolecules . These factors play a crucial role in determining the localization and accumulation of this compound within the body.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Studies have shown that this compound can localize to the nucleus, where it interacts with DNA and induces DNA damage . Additionally, the compound can accumulate in other subcellular compartments, such as the mitochondria, where it can influence cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-nitroimidazole-1-acetate typically involves the nitration of methyl imidazole derivatives. One common method includes the nitration of 1-methylimidazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired nitroimidazole derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitroimidazole-1-acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to
Properties
IUPAC Name |
methyl 2-(2-nitroimidazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-13-5(10)4-8-3-2-7-6(8)9(11)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEHVMQCOHOQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177368 | |
Record name | Methyl 2-nitroimidazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22813-31-6 | |
Record name | Methyl 2-(2-nitro-1H-imidazol-1-yl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22813-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-nitroimidazole-1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022813316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22813-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-nitroimidazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-nitroimidazole-1-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-NITROIMIDAZOLE-1-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3794V5PR2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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